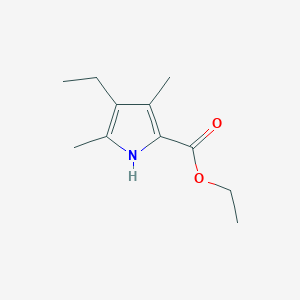
3,5-Bis(trifluoromethyl)chlorobenzene
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)chlorobenzene, also known as 3,5-Ditrifluoromethylchlorobenzene (DTFMCB), is an organic compound with the molecular formula C6H3ClF3. It is a colorless liquid with a pungent odor and a boiling point of 83 °C. As a halogenated aromatic compound, it is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and agrochemicals. It is also used as a flame retardant in plastics and rubber.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
3,5-Bis(trifluoromethyl)chlorobenzene: is a valuable compound in pharmaceuticals due to the presence of the trifluoromethyl group, which can significantly enhance the biological activity of drugs . It has been used in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the therapeutic efficacy of the medications .
Agrochemicals
In the agrochemical industry, 3,5-Bis(trifluoromethyl)chlorobenzene serves as a precursor for the synthesis of compounds with potential pesticidal properties . The introduction of the trifluoromethyl group into agrochemicals can improve their stability and bioavailability, making them more effective against pests.
Electronics
The compound’s unique electronic properties make it a candidate for use in the electronics sector. The trifluoromethyl groups can influence the electronic distribution within molecules, which is beneficial in designing materials for electronic applications .
Materials Science
3,5-Bis(trifluoromethyl)chlorobenzene: is utilized in materials science for the development of advanced materials. For instance, it has been used as a hydrogen donor in the extraction of metals like aluminum and gallium, showcasing its potential in the synthesis of new materials .
Catalysis
In catalysis, the compound can be involved in the synthesis of enantiomerically enriched alcohols, which are important in producing pharmaceuticals and fine chemicals. Its structural features can influence the outcome of catalytic reactions, making it a valuable asset in this field .
Analytical Chemistry
The compound’s robust structure and stability under various conditions make it suitable for use as a standard in analytical chemistry. It can help in the accurate quantification and analysis of complex mixtures, ensuring precise results in various analytical techniques .
Environmental Science
3,5-Bis(trifluoromethyl)chlorobenzene: may also find applications in environmental science, particularly in the study of environmental pollutants. Its stability and distinct chemical signature allow it to be used as a tracer or reference compound in environmental analysis.
Nonlinear Optical Materials
The compound’s ability to suppress dipole-dipole interactions makes it a candidate for use in nonlinear optical materials. This property is crucial for the development of materials that can be used in optical switches and modulators .
Wirkmechanismus
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron compounds and palladium catalysts involved in this reaction.
Mode of Action
3,5-Bis(trifluoromethyl)chlorobenzene interacts with its targets in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(trifluoromethyl)chlorobenzene are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds . The downstream effects of this pathway could include the synthesis of a wide range of organic compounds.
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds.
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)chlorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it is used is known to be sensitive to the presence of water and oxygen.
Eigenschaften
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)chlorobenzene | |
CAS RN |
328-72-3 | |
| Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)




